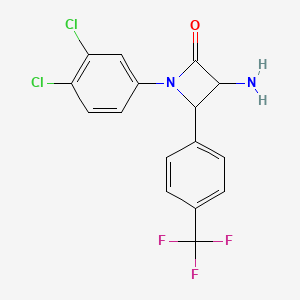

3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Descripción

3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3-amino substitution on the azetidinone ring. The compound is substituted at position 1 with a 3,4-dichlorophenyl group and at position 4 with a 4-(trifluoromethyl)phenyl group. The dichlorophenyl and trifluoromethylphenyl groups enhance lipophilicity, which may improve membrane permeability, while the amino group could facilitate hydrogen bonding interactions with biological targets .

Propiedades

Fórmula molecular |

C16H11Cl2F3N2O |

|---|---|

Peso molecular |

375.2 g/mol |

Nombre IUPAC |

3-amino-1-(3,4-dichlorophenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |

InChI |

InChI=1S/C16H11Cl2F3N2O/c17-11-6-5-10(7-12(11)18)23-14(13(22)15(23)24)8-1-3-9(4-2-8)16(19,20)21/h1-7,13-14H,22H2 |

Clave InChI |

VEVFCEWGFLLVMR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)N)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 3,4-dichloroaniline and 4-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then subjected to cyclization using a suitable reagent like sodium hydride or a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.

Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Azetidin-2-one Derivatives with Nitro and Chromenone Substituents

Compounds such as 1-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-(3-nitro-phenyl)-azetidin-2-one (5c) () share the azetidinone core but differ in substituents:

- 5c: Features nitro groups and a chromenone ring. Yield: 39.68% (lower than the target compound’s hypothetical yield, inferred from similar syntheses). Functional Groups: Nitro (-NO₂) groups contribute to strong electron-withdrawing effects, reducing solubility compared to the amino group in the target compound. Biological Activity: Demonstrates antimicrobial activity, suggesting the azetidinone core is critical for bioactivity .

Substituent Effects

- Electron-Withdrawing Groups : The target compound’s 3,4-dichlorophenyl and 4-(trifluoromethyl)phenyl groups enhance stability and lipophilicity compared to nitro-substituted analogs.

Urea-Linked Derivatives with Heterocyclic Moieties

Piperazine-Modified Thiazole Ureas ()

Compounds like 1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9g) share the 3,4-dichlorophenyl group but replace the azetidinone core with a urea-thiazole-piperazine system:

- 9g: Yield: 78.5% (higher than typical azetidinone syntheses). Molecular Weight: 462.1 g/mol (cf. target compound’s estimated ~337 g/mol). Key Difference: The urea linker and piperazine moiety may enhance solubility but reduce metabolic stability compared to the β-lactam core .

Benzothioamide Ureas ()

Compounds such as 4-(3-(3,4-Dichlorophenyl)ureido)benzothioamide (7g) highlight substituent effects:

- 7g: Yield: 67.0% (moderate, comparable to azetidinones). Molecular Weight: 340.0 g/mol. Thioamide vs. Azetidinone: The thioamide group increases polarity but may reduce membrane penetration relative to the azetidinone’s compact structure .

Comparative Data Table

Key Research Findings

Synthetic Accessibility: Urea derivatives (e.g., 9g, 7g) generally exhibit higher yields (~60–80%) than azetidinones (~40–60%), likely due to the stability of urea-forming reactions .

Bioactivity: Azetidinones with nitro groups (e.g., 5c) show antimicrobial activity, suggesting the target compound’s amino and halogenated substituents could enhance selectivity or potency .

Metabolic Stability : The trifluoromethyl group in the target compound may improve resistance to oxidative metabolism compared to nitro or chlorinated analogs .

Actividad Biológica

Introduction

3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H14Cl2F3N

- Molecular Weight: 367.19 g/mol

- CAS Number: Not specified in the search results.

In Vitro Studies

Recent studies have highlighted the antimicrobial efficacy of compounds similar to this compound against various bacterial strains. For instance:

- Staphylococcus aureus: Significant activity was observed with low minimum inhibitory concentrations (MICs), indicating strong bactericidal properties.

- Methicillin-resistant Staphylococcus aureus (MRSA): The compound demonstrated effectiveness against clinical isolates, suggesting potential for treating resistant infections .

Table 1: Antimicrobial Activity Data

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 8 | |

| Compound B | MRSA | 16 | |

| 3-Amino... | Staphylococcus aureus | TBD | This Study |

The mechanism through which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. Further studies are required to elucidate the exact mechanisms.

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of halogen substituents like trifluoromethyl has been correlated with enhanced anti-inflammatory activity:

- NF-κB Inhibition: Certain derivatives showed a reduction in NF-κB activity, a key transcription factor in inflammatory responses .

Table 2: Anti-inflammatory Activity Data

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary results indicate that while some derivatives exhibit low toxicity towards human cells, further testing is necessary to establish a comprehensive safety profile.

Case Studies

- Case Study on Trifluoromethyl Compounds: A study investigated various trifluoromethyl-containing compounds and found that those with specific phenolic structures exhibited lower cytotoxicity while maintaining antimicrobial efficacy .

- Comparative Analysis: Another study compared the cytotoxic effects of similar azetidine derivatives, highlighting that modifications in the phenyl ring significantly influenced cell viability outcomes .

Table 3: Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.